Structural Differentiation: 7-Methoxy Substitution versus Unsubstituted Parent Scaffold in Pyrrolo[3,2-c]pyridin-2-one Series
The 7-methoxy substituent distinguishes 7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one (MW 164.16) from the unsubstituted parent 1H-pyrrolo[3,2-c]pyridin-2(3H)-one (MW 134.14; CAS 134682-54-5). The methoxy group introduces an additional hydrogen-bond acceptor (total H-bond acceptors: 3 vs. 2 for the parent), increases molecular weight by 30 Da, and alters the calculated logP. In the FMS kinase SAR series, substituent modifications at analogous positions on the pyrrolo[3,2-c]pyridine core produced IC50 differences exceeding 10-fold among structurally adjacent analogs, demonstrating that the 7-methoxy modification is expected to yield measurably different target engagement profiles compared to the unsubstituted scaffold [1]. In MPS1 inhibitor optimization, systematic variation of substituents on the 1H-pyrrolo[3,2-c]pyridine core resulted in IC50 values spanning from 3 nM (CCT251455, a highly elaborated analog) to >10 µM for less optimized derivatives [2].
| Evidence Dimension | Molecular properties and substituent-dependent potency modulation |
|---|---|
| Target Compound Data | MW 164.16; 3 H-bond acceptors; 7-OCH3 substitution; CAS 1394838-60-8 |
| Comparator Or Baseline | 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one: MW 134.14; 2 H-bond acceptors; no 7-substituent; CAS 134682-54-5 |
| Quantified Difference | ΔMW +30 Da; +1 H-bond acceptor; FMS IC50 differences among related analogs: >10-fold depending on substituent [1]; MPS1 IC50 range across scaffold: 0.003–>10 µM [2] |
| Conditions | Class-level SAR trends from FMS kinase biochemical assay (El-Gamal 2018) and MPS1 kinase biochemical/cellular assays (Naud 2013); no direct head-to-head comparison between the specific 7-methoxy compound and the unsubstituted parent is available in the open literature. |
Why This Matters
The 7-methoxy modification introduces measurable differences in physicochemical and likely pharmacological properties; procurement of the unsubstituted parent as a substitute without confirmatory data risks invalidating SAR interpretations in lead optimization or fragment screening campaigns.
- [1] El-Gamal, M. I.; Oh, C.-H. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. J. Enzyme Inhib. Med. Chem. 2018, 33, 1160–1166. View Source
- [2] Naud, S. et al. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of the Mitotic Kinase Monopolar Spindle 1 (MPS1). J. Med. Chem. 2013, 56, 10045–10065. View Source
